

An In-depth Technical Guide to Methyl 2-ethoxyacetate (CAS: 17640-26-5)

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Compound of Interest

Compound Name: Methyl 2-ethoxyacetate

Cat. No.: B042190

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 2-ethoxyacetate**, a valuable chemical intermediate. This document details its chemical and physical properties, outlines experimental protocols for its synthesis, purification, and analysis, and discusses its relevance in the field of drug development, including its metabolic fate and toxicological profile.

Chemical and Physical Properties

Methyl 2-ethoxyacetate is a carboxylic ester with the chemical formula $C_5H_{10}O_3$. It is a solid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.

Property	Value	Source
CAS Number	17640-26-5	
Molecular Formula	C ₅ H ₁₀ O ₃	
Molecular Weight	118.13 g/mol	[1]
Appearance	Solid	
SMILES	CCOCC(=O)OC	
InChI	1S/C5H10O3/c1-3-8-4-5(6)7- 2/h3-4H2,1-2H3	
InChI Key	PPFNAOBWGRMDLL- UHFFFAOYSA-N	

Synthesis of Methyl 2-ethoxyacetate

Two primary synthetic routes are proposed for the laboratory-scale preparation of **Methyl 2-ethoxyacetate**: the Williamson ether synthesis followed by esterification, and the direct esterification of ethoxyacetic acid with methanol.

Experimental Protocol 1: Williamson Ether Synthesis and Subsequent Esterification

This two-step synthesis first involves the preparation of ethoxyacetic acid via a Williamson ether synthesis, followed by a Fischer esterification to yield the final product.

Step 1: Synthesis of Ethoxyacetic Acid

This procedure is adapted from a known method for the synthesis of ethoxyacetic acid.

Materials:

- Sodium metal
- Absolute ethanol

- Chloroacetic acid
- Concentrated hydrochloric acid
- Diethyl ether
- Anhydrous sodium sulfate

Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
- Slowly add a solution of chloroacetic acid in absolute ethanol to the sodium ethoxide solution.
- Heat the mixture to reflux for a specified time to drive the reaction to completion.
- Remove the excess ethanol by distillation.
- Cool the residue and acidify with concentrated hydrochloric acid.
- Filter the precipitated sodium chloride and wash with diethyl ether.
- Extract the filtrate with diethyl ether.
- Dry the combined ether extracts over anhydrous sodium sulfate, filter, and remove the ether by distillation to yield crude ethoxyacetic acid.

Step 2: Fischer Esterification to **Methyl 2-ethoxyacetate**

This procedure is a standard Fischer esterification.

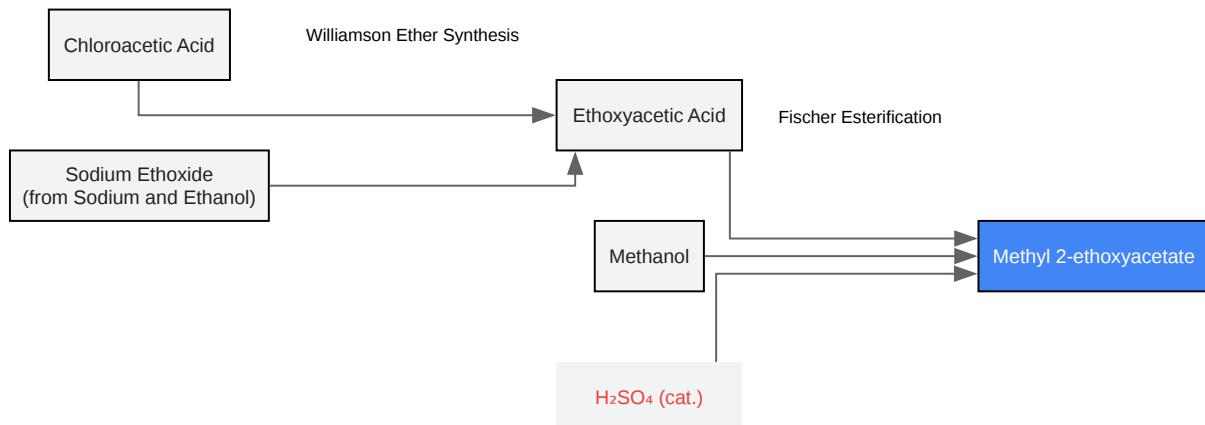
Materials:

- Ethoxyacetic acid (from Step 1)
- Anhydrous methanol

- Concentrated sulfuric acid (catalyst)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask, combine ethoxyacetic acid and an excess of anhydrous methanol.
- Carefully add a catalytic amount of concentrated sulfuric acid.
- Heat the mixture to reflux for several hours.
- Cool the reaction mixture and remove the excess methanol by distillation.
- Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution until the effervescence ceases.
- Wash the organic layer with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude **Methyl 2-ethoxyacetate**.



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Caption: Synthetic pathway to **Methyl 2-ethoxyacetate** via Williamson ether synthesis and Fischer esterification.

Experimental Protocol 2: Direct Synthesis from Methyl Chloroacetate and Sodium Ethoxide

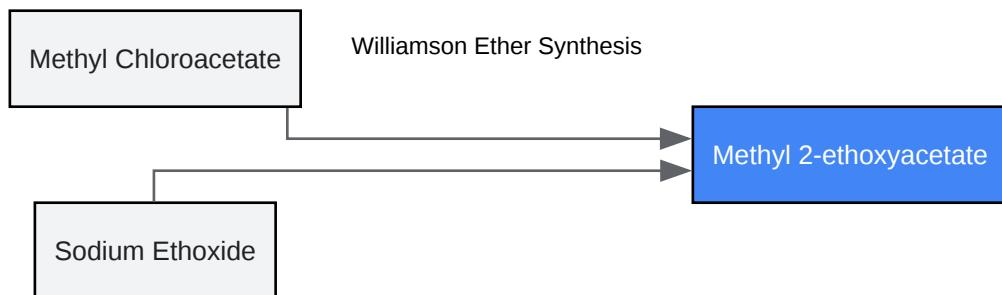
This one-pot synthesis is a direct application of the Williamson ether synthesis using an ester as the starting material.

Materials:

- Methyl chloroacetate
- Sodium ethoxide
- Anhydrous ethanol

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in anhydrous ethanol.
- Slowly add methyl chloroacetate to the sodium ethoxide solution while stirring.
- After the addition is complete, heat the mixture to reflux for several hours.
- Cool the reaction mixture and filter the precipitated sodium chloride.
- Remove the excess ethanol from the filtrate by distillation.
- The resulting crude product is then purified.



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Caption: Direct synthesis of **Methyl 2-ethoxyacetate** via Williamson ether synthesis.

Purification

The primary method for the purification of **Methyl 2-ethoxyacetate** is fractional distillation, potentially under reduced pressure to prevent decomposition if the boiling point is high.

Experimental Protocol: Purification by Fractional Distillation

Apparatus:

- Round-bottom flask
- Fractionating column (e.g., Vigreux or packed column)
- Distillation head with a thermometer
- Condenser
- Receiving flask
- Heating mantle
- Vacuum source (if necessary)

Procedure:

- Place the crude **Methyl 2-ethoxyacetate** in the round-bottom flask with a few boiling chips.

- Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned correctly at the vapor outlet to accurately measure the boiling point of the distillate.
- If distilling under reduced pressure, connect the apparatus to a vacuum pump with a manometer.
- Gradually heat the flask.
- Collect the fraction that distills at the expected boiling point of **Methyl 2-ethoxyacetate**. Discard any initial lower-boiling fractions and stop the distillation before higher-boiling impurities begin to distill.

Analytical Methods

The purity and identity of **Methyl 2-ethoxyacetate** can be determined using various analytical techniques, with Gas Chromatography-Mass Spectrometry (GC-MS) being a primary method for quantitative analysis and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Experimental Protocol: GC-MS Analysis

A general protocol for the analysis of volatile organic compounds can be adapted for **Methyl 2-ethoxyacetate**.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (GC-MS)
- Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent)

Typical Parameters:

- Injector Temperature: 250 °C
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
- Oven Temperature Program:

- Initial temperature: 50 °C (hold for 2 minutes)
- Ramp: 10 °C/min to 220 °C (hold for 5 minutes)
- MS Transfer Line Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Range: m/z 40-300

Sample Preparation:

- Prepare a dilute solution of **Methyl 2-ethoxyacetate** in a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Inject a small volume (e.g., 1 μ L) into the GC-MS system.

Spectral Data

¹H NMR: The proton NMR spectrum of **Methyl 2-ethoxyacetate** is expected to show the following signals:

- A triplet corresponding to the methyl protons of the ethoxy group (-OCH₂CH₃).
- A quartet corresponding to the methylene protons of the ethoxy group (-OCH₂CH₃).
- A singlet corresponding to the methylene protons adjacent to the carbonyl group (-C(=O)CH₂O-).
- A singlet corresponding to the methyl protons of the ester group (-COOCH₃).

¹³C NMR: The carbon-13 NMR spectrum is expected to show five distinct signals corresponding to the five carbon atoms in the molecule.

Mass Spectrometry (MS): The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z 118, along with characteristic fragmentation patterns.

Applications in Drug Development

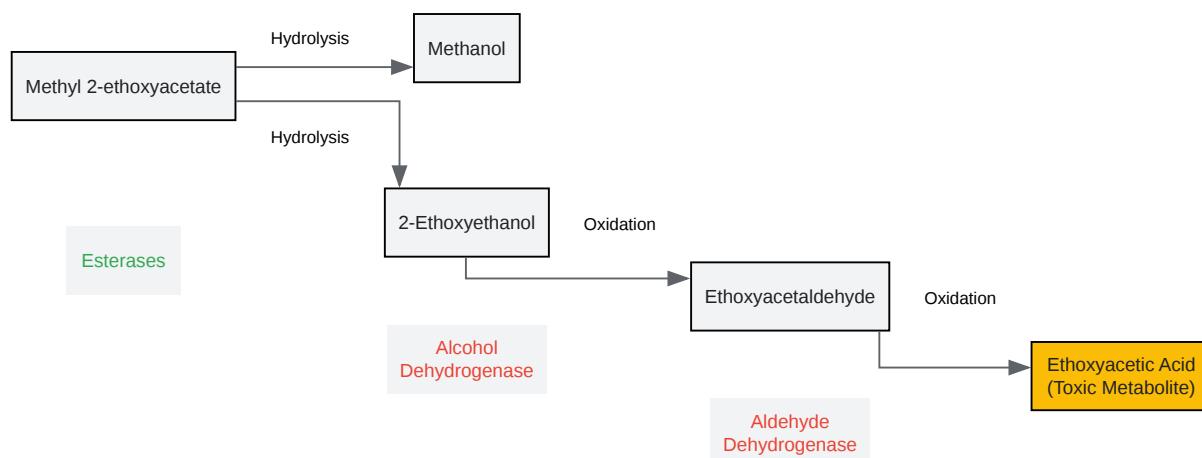
Methyl 2-ethoxyacetate and related alkoxyacetates serve as important building blocks and intermediates in the synthesis of active pharmaceutical ingredients (APIs).^[2] Their bifunctional nature (ester and ether) allows for diverse chemical modifications, making them versatile scaffolds in medicinal chemistry. The ethoxyacetate moiety can be incorporated into larger molecules to modulate their physicochemical properties, such as solubility and lipophilicity, which are critical for drug efficacy and pharmacokinetics.

Metabolism and Toxicology

The metabolism of glycol ether acetates, including **Methyl 2-ethoxyacetate**, is of significant interest due to the potential toxicity of their metabolites.

Metabolic Pathway

Based on studies of related glycol ethers, **Methyl 2-ethoxyacetate** is expected to be rapidly hydrolyzed in the body by esterases to form methanol and 2-ethoxyethanol. The 2-ethoxyethanol is then oxidized by alcohol and aldehyde dehydrogenases to its primary toxic metabolite, ethoxyacetic acid.^[3] This acid is the key species responsible for the observed toxic effects of the parent compound.



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Caption: Proposed metabolic pathway of **Methyl 2-ethoxyacetate**.

Toxicology

The toxicity of glycol ethers and their acetates is primarily attributed to the formation of alkoxyacetic acid metabolites. Ethoxyacetic acid has been shown to cause developmental and reproductive toxicity in animal studies.^[4] It is hypothesized that these toxic effects arise from the interference of ethoxyacetic acid with essential metabolic pathways.^[4] Therefore, exposure to **Methyl 2-ethoxyacetate** should be carefully managed to avoid the *in vivo* formation of ethoxyacetic acid.

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